6-(Trifluoromethoxy)pyridin-3-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

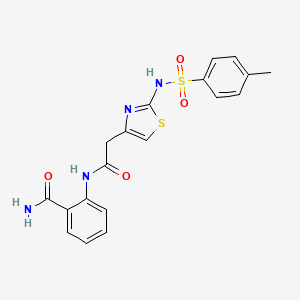

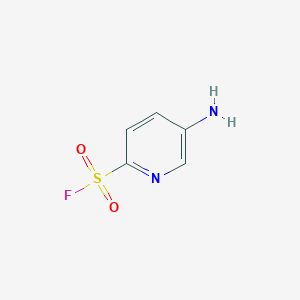

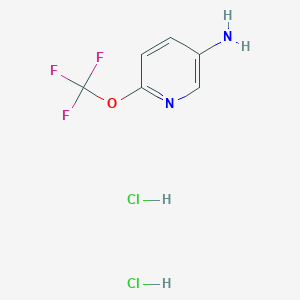

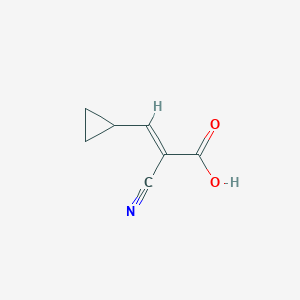

“6-(Trifluoromethoxy)pyridin-3-amine dihydrochloride” is a chemical compound with the formula C6H5F3N2O・2HCl . It is used in various research and development applications .

Molecular Structure Analysis

The molecular weight of “this compound” is 251.03 . The InChI code for this compound is 1S/C6H5F3N2O/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H,10H2 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

Lanthanide Podates Synthesis : Renaud et al. (1999) explored the synthesis of lanthanide podates using unsymmetrical tridentate pyridine-2,6-dicarboxamide binding units, connected to a tris(2-(N-methyl)aminoethyl)amine tripod. This research contributes to the understanding of lanthanide complex formation and stability, which is crucial in various applications including catalysis and material science (Renaud et al., 1999).

Catalytic Applications : Karimian and Tajik (2014) reported a green and efficient method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate as a catalyst. This work highlights the role of such compounds in facilitating chemical reactions, which is vital in pharmaceutical and industrial chemistry (Karimian & Tajik, 2014).

Gas Separation Applications : Fang, Kita, and Okamoto (2000) investigated the use of hyperbranched polyimides, prepared by polymerization of a triamine monomer with dianhydride monomers, for gas separation. The involvement of pyridine derivatives in the synthesis of these polymers is crucial for developing materials with specific gas permeability and selectivity (Fang, Kita, & Okamoto, 2000).

Ruthenium Complexes for Proton-Coupled Electron Transfer : Kojima, Hayashi, and Matsuda (2004) synthesized Ruthenium(II) complexes using tris(2-pyridylemthyl)amine derivatives. These complexes are significant for their potential in proton-coupled electron transfer, a process that is fundamental in various chemical and biological systems (Kojima, Hayashi, & Matsuda, 2004).

Valence Tautomerism in Cobalt-Dioxolene Complexes : Gransbury et al. (2019) conducted a density functional theory (DFT) study on cobalt-dioxolene complexes, predicting the occurrence of valence tautomerism. This research is crucial in understanding the electronic properties of metal complexes and their potential applications in materials science (Gransbury et al., 2019).

Safety and Hazards

The safety data sheet for this compound indicates that it may cause skin and eye irritation . In case of inhalation, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water . If it gets into the eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell .

Properties

IUPAC Name |

6-(trifluoromethoxy)pyridin-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O.2ClH/c7-6(8,9)12-5-2-1-4(10)3-11-5;;/h1-3H,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPRHWSBBJLFPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N)OC(F)(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-methyl-3-[3-(2-pyridyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2929938.png)

![1-ethyl-7-(4-fluorobenzyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2929939.png)

![N-(2,5-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2929941.png)

![2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2929943.png)

![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-3-methyl-2-phenylimidazolidin-4-one](/img/structure/B2929945.png)

![N-tert-butyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2929947.png)

![tert-butyl N-{[(prop-2-yn-1-yl)carbamoyl]methyl}carbamate](/img/structure/B2929949.png)

![(E)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2929951.png)